molecular formula C21H24N4O B14157548 [(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea CAS No. 1005072-57-0

[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea

Katalognummer: B14157548
CAS-Nummer: 1005072-57-0
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: BNJXNKFPPJGIBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea is a complex organic compound characterized by its unique bicyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea typically involves a multi-step process. One common method includes the reaction of 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one with appropriate reagents to form the desired urea derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile: Shares a similar core structure but with different functional groups.

    2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one: Another derivative with distinct biological activities.

Uniqueness

[(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

1005072-57-0

Molekularformel

C21H24N4O

Molekulargewicht

348.4 g/mol

IUPAC-Name

[(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]urea

InChI

InChI=1S/C21H24N4O/c22-21(26)25-24-20-16-12-7-13-17(20)19(15-10-5-2-6-11-15)23-18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19,23H,7,12-13H2,(H3,22,25,26)

InChI-Schlüssel

BNJXNKFPPJGIBR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(NC(C(C1)C2=NNC(=O)N)C3=CC=CC=C3)C4=CC=CC=C4

Löslichkeit

4.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.